2-(3-Chlorophenoxy)pyridine-5-boronic acid
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Overview
Description
2-(3-Chlorophenoxy)pyridine-5-boronic acid is an organoboron compound with the molecular formula C11H9BClNO3. It is a boronic acid derivative that features a pyridine ring substituted with a chlorophenoxy group and a boronic acid moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
2-(3-Chlorophenoxy)pyridine-5-boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceutical intermediates.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and advanced materials.
Future Directions
While specific future directions for 2-(3-Chlorophenoxy)pyridine-5-boronic acid are not mentioned in the available resources, boronic acids and their derivatives continue to be valuable building blocks in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . Their applications span various fields, from drug discovery to materials science.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-(3-Chlorophenoxy)pyridine-5-boronic acid would interact with its targets through a process involving oxidative addition and transmetalation . The boronic acid donates its organoboron group to a palladium catalyst, forming a new bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction results in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of organic compounds .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the temperature, the pH of the environment, and the presence of other substances . The compound itself is stable under normal storage conditions, but it should be kept in a freezer for long-term storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)pyridine-5-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and bases such as potassium carbonate .
Common Reagents and Conditions
Palladium catalysts: Palladium acetate or palladium chloride
Bases: Potassium carbonate, sodium carbonate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen) at elevated temperatures (80-100°C).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparison with Similar Compounds
2-(3-Chlorophenoxy)pyridine-5-boronic acid can be compared with other boronic acids such as:
5-Chloropyridine-2-boronic acid: Similar in structure but lacks the chlorophenoxy group, making it less versatile in certain cross-coupling reactions.
5-Chloro-3-pyridineboronic acid: Used in similar applications but may have different reactivity and selectivity due to the position of the boronic acid group.
The uniqueness of this compound lies in its ability to participate in a wide range of cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[6-(3-chlorophenoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BClNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSHNGBOFNHZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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